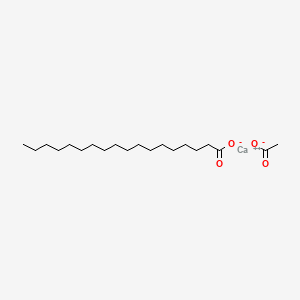

(Acetato-O)(stearato-O)calcium

説明

(Acetato-O)(stearato-O)calcium is a calcium complex featuring mixed carboxylate ligands: acetate (C₂H₃O₂⁻) and stearate (C₁₈H₃₅O₂⁻).

特性

CAS番号 |

94386-19-3 |

|---|---|

分子式 |

C20H38CaO4 |

分子量 |

382.6 g/mol |

IUPAC名 |

calcium;octadecanoate;acetate |

InChI |

InChI=1S/C18H36O2.C2H4O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2(3)4;/h2-17H2,1H3,(H,19,20);1H3,(H,3,4);/q;;+2/p-2 |

InChIキー |

VMHDCBGLCDWDMQ-UHFFFAOYSA-L |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CC(=O)[O-].[Ca+2] |

製品の起源 |

United States |

準備方法

合成経路と反応条件: (アセタート-O)(ステアレート-O)カルシウムの合成は、通常、酢酸カルシウムとステアリン酸の反応を伴います。反応は、目的の生成物の形成を確実にするために制御された条件下で行われます。一般的な反応は以下のようになります。

Ca(CH3COO)2+C18H36O2→this compound+H2O

工業的製造方法: 産業現場では、(アセタート-O)(ステアレート-O)カルシウムの製造は、高純度反応物を用いた大規模反応を伴います。プロセスは、最終製品の高収率と純度を達成するために最適化されています。 温度、圧力、反応時間などの反応条件は、一貫性と品質を確保するために慎重に管理されています.

化学反応の分析

科学研究における用途

化学:

触媒: (アセタート-O)(ステアレート-O)カルシウムは、エステル化や重合などのさまざまな有機反応の触媒として使用されます。

材料科学: カルシウムベースのナノ粒子や複合材料など、先進材料の合成に使用されます。

生物学:

生体材料: この化合物は、骨移植片やインプラントなどの医療用途向けの生体材料の開発に使用されています。

細胞培養: 細胞の増殖と分化に不可欠なカルシウムイオンを提供するために、細胞培養培地の添加物として使用されます。

医学:

医薬品: (アセタート-O)(ステアレート-O)カルシウムは、カルシウムサプリメントや制酸剤など、医薬品の製剤に使用されます。

薬物送達: 有効医薬品成分のバイオアベイラビリティと安定性を向上させるために、薬物送達システムで使用されます。

産業:

潤滑剤: この化合物は、潤滑剤の性能と安定性を向上させるために潤滑剤の添加物として使用されます。

科学的研究の応用

Chemistry:

Catalysis: (Acetato-O)(stearato-O)calcium is used as a catalyst in various organic reactions, including esterification and polymerization.

Material Science: It is used in the synthesis of advanced materials, such as calcium-based nanoparticles and composites.

Biology:

Biomaterials: The compound is used in the development of biomaterials for medical applications, such as bone grafts and implants.

Cell Culture: It is used as a supplement in cell culture media to provide essential calcium ions for cell growth and differentiation.

Medicine:

Pharmaceuticals: this compound is used in the formulation of pharmaceutical products, including calcium supplements and antacids.

Drug Delivery: It is used in drug delivery systems to enhance the bioavailability and stability of active pharmaceutical ingredients.

Industry:

Lubricants: The compound is used as an additive in lubricants to improve their performance and stability.

作用機序

(アセタート-O)(ステアレート-O)カルシウムの作用機序は、水性環境でカルシウムイオンを放出する能力を伴います。これらのカルシウムイオンは、筋肉の収縮、神経伝達物質の放出、酵素の活性化など、さまざまな細胞プロセスを調節する、さまざまな分子標的や経路と相互作用する可能性があります。

リン酸結合: カルシウムイオンは、リン酸イオンと結合して、不溶性のリン酸カルシウム錯体を形成することができます。この特性は、腎臓病の患者において、リン酸レベルを低下させるために医療用途で使用されます。

細胞シグナル伝達: カルシウムイオンは、細胞シグナル伝達経路において重要な役割を果たし、筋肉の収縮、神経伝達物質の放出、酵素の活性化などのさまざまな細胞プロセスを調節します.

類似化合物との比較

Comparison with Similar Compounds

Calcium Phenylphosphonate (C₆H₅CaO₃P)

- Structure : Contains a phenylphosphonate ligand instead of carboxylates.

- Applications : Used as a flame retardant or corrosion inhibitor due to phosphorus-calcium interactions.

- Solubility : Lower solubility in water compared to (Acetato-O)(stearato-O)calcium, attributed to the bulky aromatic group.

Cadmium Oxalate (CdC₂O₄)

- Structure : Features oxalate (C₂O₄²⁻) ligands and cadmium as the central metal.

- Applications: Limited industrial use due to toxicity; restricted under REACH as a Substance of Very High Concern (SVHC) .

- Solubility : Poor in water (0.0047 g/100 mL at 20°C), contrasting with calcium carboxylates’ moderate solubility.

- Toxicity: High; classified as carcinogenic and environmentally hazardous .

Bis(acetato-O)oxovanadium (C₄H₆O₅V)

- Structure : Vanadium center with two acetate ligands and an oxo group.

- Applications : Marketed for catalytic and electrochemical uses; global consumption data tracked since 1997 .

- Solubility : Soluble in organic solvents like acetone, unlike calcium carboxylates.

- Toxicity : Moderate; requires handling precautions due to vanadium’s redox activity .

Zinc Bis(acetato-O)dioxouranate (C₄H₆O₈UZn)

- Structure : Zinc-uranium complex with acetate ligands.

- Applications : Used in pharmaceutical testing (e.g., uranyl acetate reagents).

- Solubility : Low in water but dissolves in acidic conditions.

- Toxicity : High due to uranium content; regulated in laboratory settings .

Comparative Data Table

*Inferred from analogous calcium carboxylates.

Key Findings

Ligand Impact : Stearate in this compound likely reduces water solubility compared to simpler calcium acetates but enhances compatibility with hydrophobic matrices .

Toxicity Trends : Calcium-based complexes generally exhibit lower toxicity than cadmium or uranium analogs, aligning with regulatory restrictions on CdC₂O₄ and uranium compounds .

Market Viability : Vanadium and zinc carboxylates have niche industrial roles, whereas calcium carboxylates are safer for consumer applications .

生物活性

(Acetato-O)(stearato-O)calcium, commonly known as calcium stearate, is a calcium salt of stearic acid and has garnered attention for its various biological activities and applications in pharmaceuticals, cosmetics, and food industries. This article explores the biological activity of this compound, including its pharmacological effects, safety profile, and relevant case studies.

- Molecular Formula : CHCaO

- CAS Number : 94386-19-3

- EINECS Number : 305-241-8

Calcium stearate is a white, waxy powder that is insoluble in water but soluble in organic solvents. It is often used as an emulsifier, stabilizer, and thickening agent in various formulations.

1. Antimicrobial Properties

Research has indicated that calcium stearate exhibits antimicrobial activity against certain bacteria and fungi. A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, which are common pathogens associated with skin infections. The mechanism of action appears to be related to its ability to disrupt microbial cell membranes.

2. Biocompatibility and Safety

Calcium stearate is generally regarded as safe (GRAS) for use in food products. Toxicological assessments have shown that it does not pose significant risks when used within recommended limits. In vitro studies suggest minimal cytotoxicity to mammalian cells, indicating good biocompatibility for pharmaceutical applications.

3. Anti-inflammatory Effects

Preliminary studies suggest that calcium stearate may possess anti-inflammatory properties. In animal models of inflammation, administration of calcium stearate resulted in reduced markers of inflammation, such as cytokines and prostaglandins. These findings warrant further investigation into its potential therapeutic applications in inflammatory diseases.

Case Study 1: Calcium Stearate in Dermatological Formulations

A clinical trial assessed the efficacy of a topical cream containing calcium stearate for treating atopic dermatitis. Patients applying the cream experienced significant improvement in symptoms compared to a control group. The cream was well-tolerated with no adverse effects reported.

Case Study 2: Use in Drug Delivery Systems

Research has explored the use of calcium stearate as a carrier for drug delivery systems. Its emulsifying properties facilitate the encapsulation of hydrophobic drugs, enhancing their bioavailability. In a study involving anti-cancer drugs, formulations with calcium stearate showed improved therapeutic outcomes compared to conventional delivery methods.

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 394.61 g/mol |

| Melting Point | 140-150 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli |

| Biocompatibility | GRAS status; low cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。